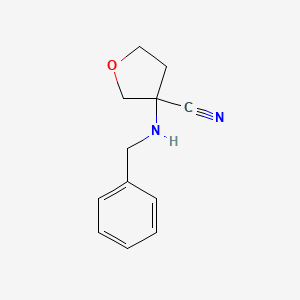

3-(Benzylamino)oxolane-3-carbonitrile

Beschreibung

BenchChem offers high-quality 3-(Benzylamino)oxolane-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzylamino)oxolane-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(benzylamino)oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-12(6-7-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPCXIXBNHAQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 3-(Benzylamino)oxolane-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(benzylamino)oxolane-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis is the well-established Strecker reaction, a powerful one-pot, three-component reaction. This document will delve into the strategic considerations for this synthesis, a detailed experimental protocol, the underlying reaction mechanism, and critical safety considerations.

Introduction and Strategic Overview

3-(Benzylamino)oxolane-3-carbonitrile is a substituted aminonitrile featuring a tetrahydrofuran (oxolane) scaffold. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the tetrahydrofuran ring in numerous biologically active compounds and natural products. The aminonitrile functionality serves as a versatile precursor for the synthesis of α-amino acids and other complex nitrogen-containing heterocycles.

The most direct and efficient synthetic route to 3-(benzylamino)oxolane-3-carbonitrile is the Strecker synthesis.[1][2] This multicomponent reaction involves the condensation of a ketone (tetrahydrofuran-3-one), an amine (benzylamine), and a cyanide source (typically potassium cyanide) to form the desired α-aminonitrile.[3]

The overall synthetic strategy can be visualized as a two-stage process:

-

Synthesis of the Ketone Precursor: Preparation of the starting material, tetrahydrofuran-3-one.

-

Strecker Reaction: The one-pot, three-component condensation to yield the final product.

This guide will provide detailed methodologies for both stages, ensuring a clear and reproducible path to the target molecule.

Synthesis of the Precursor: Tetrahydrofuran-3-one

A common and effective method for the preparation of tetrahydrofuran-3-one involves the acid-catalyzed cyclization and dehydration of 1,2,4-trihydroxybutane.[4]

Experimental Protocol: Synthesis of Tetrahydrofuran-3-one

-

Materials:

-

1,2,4-trihydroxybutane

-

p-toluenesulfonic acid monohydrate

-

Carborundum boiling chips

-

-

Procedure:

-

To a 500-mL round-bottom flask, add 1,2,4-trihydroxybutane (3 moles) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3 g).

-

Add a few boiling chips to the flask.

-

Equip the flask with a Vigreux column, a condenser, and a receiving flask for vacuum distillation.

-

Heat the mixture with swirling to dissolve the acid catalyst.

-

Increase the temperature of the heating bath to 180-220 °C to initiate distillation.

-

Collect the distillate, which will be a mixture of 3-hydroxytetrahydrofuran and water.

-

The resulting 3-hydroxytetrahydrofuran can then be oxidized to tetrahydrofuran-3-one using standard oxidation methods, such as a Swern oxidation or using other oxidizing agents like pyridinium chlorochromate (PCC). A greener alternative involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a co-oxidant like sodium hypochlorite.

-

Core Synthesis: The Strecker Reaction

The cornerstone of this synthesis is the Strecker reaction, which efficiently constructs the target α-aminonitrile from readily available starting materials.

Reaction Mechanism

The reaction proceeds through a well-understood mechanism:[1][5]

-

Imine Formation: Benzylamine reacts with tetrahydrofuran-3-one to form an intermediate imine (or more accurately, an iminium ion under slightly acidic conditions).

-

Cyanide Attack: The nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, leading to the formation of the α-aminonitrile product.

Experimental Protocol: Synthesis of 3-(Benzylamino)oxolane-3-carbonitrile

-

Materials:

-

Tetrahydrofuran-3-one

-

Benzylamine

-

Potassium cyanide (KCN)

-

Methanol (or another suitable polar solvent like ethanol or water)

-

Acetic acid (optional, to facilitate imine formation)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve tetrahydrofuran-3-one (1.0 eq) in methanol.

-

To this solution, add benzylamine (1.0-1.2 eq). A catalytic amount of acetic acid can be added to promote imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

In a separate flask, carefully dissolve potassium cyanide (1.1-1.5 eq) in a minimal amount of water. EXTREME CAUTION: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) and in a fume hood. [6][7][8][9][10]

-

Slowly add the potassium cyanide solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-(benzylamino)oxolane-3-carbonitrile.

-

Data Presentation

| Parameter | Expected Value |

| Yield | 60-80% (typical for Strecker reactions) |

| Physical State | White to off-white solid or viscous oil |

| Purity | >95% after chromatography |

| TLC (Hexane:EtOAc 7:3) | Rf ≈ 0.4-0.5 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 3-(Benzylamino)oxolane-3-carbonitrile.

Safety and Handling

-

Potassium Cyanide (KCN): KCN is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[6][7][8][9][10] Always handle KCN in a well-ventilated fume hood with appropriate PPE, including double gloves, safety goggles, and a lab coat.[7] Avoid contact with acids, which will release highly toxic hydrogen cyanide gas.[8] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

-

Benzylamine: Benzylamine is corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Conclusion

The synthesis of 3-(benzylamino)oxolane-3-carbonitrile is readily achievable through a two-step process, with the key transformation being the Strecker reaction. This guide provides a robust and detailed framework for its preparation, from the synthesis of the necessary precursor to the final purification of the target molecule. The versatility of the aminonitrile product makes it a valuable intermediate for further synthetic elaborations in the pursuit of novel therapeutic agents. Adherence to the outlined procedures and stringent safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Northwestern University. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

- Google P

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]

-

National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

-

Centers for Disease Control and Prevention. Potassium Cyanide: Systemic Agent. [Link]

-

New Jersey Department of Health. POTASSIUM CYANIDE HAZARD SUMMARY. [Link]

-

Diva-Portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

-

ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]

-

MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

-

Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

-

ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

-

YouTube. Strecker Amino Acid Synthesis. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. uthsc.edu [uthsc.edu]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 9. nj.gov [nj.gov]

- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]

3-(Benzylamino)oxolane-3-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Benzylamino)oxolane-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 3-(Benzylamino)oxolane-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's core chemical properties, structural features, and reactivity profile. It further details a generalized synthetic approach based on established chemical principles, discusses its stability and handling considerations, and explores its application as a versatile intermediate. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the strategic use of this molecule.

Introduction: A Strategic Building Block

3-(Benzylamino)oxolane-3-carbonitrile (CAS No. 1254809-47-6) is a unique bifunctional molecule that incorporates a saturated five-membered oxolane (tetrahydrofuran) ring, a secondary benzylamine, and a nitrile group all attached to a single quaternary carbon center.[1][2] This α-aminonitrile moiety is a cornerstone of synthetic chemistry, serving as a versatile precursor for α-amino acids and various other nitrogen-containing heterocycles.[3][4] The presence of the oxolane ring imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are highly desirable in drug candidates. Its designation as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, a cutting-edge area of therapeutic development.[5]

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and data on analogous structures.

Core Chemical Attributes

A summary of the primary chemical identifiers and properties for 3-(Benzylamino)oxolane-3-carbonitrile is presented below.

| Property | Value | Source |

| CAS Number | 1254809-47-6 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.25 g/mol | [5] |

| Appearance | Typically an off-white to gray solid. | [6] |

| Purity | Commercially available at ≥99% purity. | [1] |

| Synonyms | 3-(benzylamino)tetrahydro-3-furancarbonitrile | [2] |

Predicted Spectroscopic Profile

A detailed spectroscopic analysis is essential for the unambiguous identification and quality control of 3-(Benzylamino)oxolane-3-carbonitrile. Below are the expected spectral characteristics based on its structure.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Benzyl Group): Multiple signals expected in the range of δ 7.2-7.4 ppm, corresponding to the five protons on the phenyl ring.

-

Benzyl CH₂: A singlet or AB quartet around δ 3.8-4.0 ppm.

-

Oxolane CH₂ Protons: Complex multiplets expected between δ 3.5-4.5 ppm for the protons adjacent to the oxygen and the quaternary center.

-

NH Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent, typically between δ 2.0-3.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Nitrile Carbon (-C≡N): A characteristic weak signal expected around δ 115-125 ppm.[7]

-

Quaternary Carbon (C3): A signal around δ 55-65 ppm.

-

Aromatic Carbons: Multiple signals in the δ 127-140 ppm range.

-

Benzyl CH₂: A signal around δ 45-55 ppm.

-

Oxolane Carbons: Signals for the methylene carbons of the THF ring are expected in the range of δ 65-75 ppm (for C2 and C5, adjacent to oxygen) and δ 30-40 ppm (for C4).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹.

-

C≡N Stretch: A weak to medium, sharp absorption band around 2220-2260 cm⁻¹.

-

C-O-C Stretch (Ether): A strong, characteristic band in the 1050-1150 cm⁻¹ region.[1]

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The nominal mass of the molecular ion [M]⁺ would be 202. The high-resolution mass should correspond to the molecular formula C₁₂H₁₄N₂O.

-

Common fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and fragmentation of the oxolane ring.

-

Synthesis and Mechanistic Considerations

The synthesis of α-aminonitriles is a well-established field, with the Strecker synthesis being the most prominent method.[8][9] This reaction classically involves the three-component condensation of an aldehyde (or ketone), an amine, and a cyanide source.

Proposed Synthetic Workflow

A logical and efficient pathway to 3-(Benzylamino)oxolane-3-carbonitrile involves a modified Strecker reaction, starting from 3-oxotetrahydrofuran (tetrahydrofuran-3-one).

Caption: Proposed two-step synthesis of the target compound via a Strecker reaction.

Detailed Experimental Protocol (Generalized)

-

Imine Formation:

-

To a solution of 3-oxotetrahydrofuran in a suitable aprotic solvent (e.g., toluene or dichloromethane), add one equivalent of benzylamine.

-

To drive the equilibrium towards the imine, a dehydrating agent (e.g., anhydrous magnesium sulfate) or azeotropic removal of water using a Dean-Stark apparatus is employed. The reaction is typically stirred at room temperature or with gentle heating until analysis (e.g., by TLC or GC-MS) indicates complete consumption of the ketone.

-

Causality: The removal of water is critical as imine formation is a reversible equilibrium. Failure to remove water will result in low yields of the imine intermediate.

-

-

Nucleophilic Cyanation:

-

The crude imine solution is cooled (typically to 0 °C).

-

A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added dropwise. TMSCN is often preferred over alkali metal cyanides for its better solubility in organic solvents and milder reaction conditions.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

Self-Validation: The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the C=N stretch of the imine and the appearance of the C≡N stretch of the nitrile product.

-

-

Workup and Purification:

-

The reaction is carefully quenched with an aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the final 3-(Benzylamino)oxolane-3-carbonitrile.

-

Reactivity, Stability, and Handling

Reactivity Profile

The molecule's reactivity is dominated by the α-aminonitrile functional group.

-

Hydrolysis of the Nitrile: The most significant reaction is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. This reaction converts the α-aminonitrile into its corresponding α-amino acid, 3-(benzylamino)oxolane-3-carboxylic acid.[10][11] This transformation is fundamental to its role as an amino acid precursor.

-

N-H Reactivity: The secondary amine is nucleophilic and can undergo further alkylation, acylation, or participate in other standard amine chemistries. This allows for the attachment of linkers or other pharmacophores, which is essential for its application in PROTAC synthesis.

-

Stability of the Oxolane Ring: The tetrahydrofuran ring is generally stable under neutral and basic conditions.[12] However, like other ethers, it can be susceptible to ring-opening under strongly acidic conditions, particularly in the presence of Lewis acids.[1]

Caption: Key reaction pathways for 3-(Benzylamino)oxolane-3-carbonitrile.

Stability and Storage

-

Storage Conditions: The compound should be stored in a well-closed container, protected from light, in a cool and dry place.[1] Recommended storage is at room temperature.[5]

-

Peroxide Formation: A critical consideration arises from the tetrahydrofuran moiety. Ethers, particularly cyclic ethers like THF, are known to form explosive peroxides upon exposure to air and light over time.[13] While the presence of an amine may partially inhibit this process, it is crucial to assume that older samples may contain peroxides.

-

Expert Insight: Before distilling any solvent from a reaction involving this compound or concentrating a solution to dryness, it is imperative to test for the presence of peroxides using commercially available test strips or the potassium iodide method.[13] Commercial THF is often stabilized with BHT to prevent this, but this protection can be consumed over time.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Benzylamino)oxolane-3-carbonitrile is not publicly available, a robust safety protocol can be established based on the hazards of its functional groups: α-aminonitriles and tetrahydrofuran.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with THF-like structures), a lab coat, and safety glasses or goggles.[1]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: Nitriles can be toxic, and some can release hydrogen cyanide upon hydrolysis. Amines can be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Flammability: The tetrahydrofuran ring suggests the compound may be flammable. Keep away from heat, sparks, and open flames.[1]

Applications in Research and Drug Development

The primary application of 3-(Benzylamino)oxolane-3-carbonitrile is as a specialized building block for the synthesis of complex pharmaceutical agents.[1]

-

Precursor to Novel Amino Acids: Its structure allows for the synthesis of unnatural α-amino acids containing a tetrahydrofuran ring at the alpha position. These are valuable for introducing conformational constraints and improving the pharmacokinetic profile of peptides and small molecule drugs.

-

Scaffold for PROTACs and Molecular Glues: The secondary amine provides a convenient attachment point for linkers that connect to E3 ligase-binding moieties. The other end of the molecule can be elaborated from the nitrile or by modifying the benzyl group to bind to a protein of interest, making it a valuable building block in the field of targeted protein degradation.

-

Heterocyclic Chemistry: The aminonitrile functionality is a versatile synthon for constructing more complex heterocyclic systems, which are prevalent in many classes of therapeutic agents.

Conclusion

3-(Benzylamino)oxolane-3-carbonitrile is a high-value synthetic intermediate whose strategic importance lies in the unique combination of an α-aminonitrile and a drug-like oxolane scaffold. While detailed public data on its specific properties is scarce, a thorough understanding of the chemistry of its constituent functional groups allows for its effective and safe utilization in complex synthetic campaigns. Its role as a precursor to constrained amino acids and as a building block for targeted protein degraders positions it as a significant tool for advancing modern drug discovery programs.

References

- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.

-

Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Available at: [Link]

-

Leah4sci. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. Available at: [Link]

-

Khan Academy. (n.d.). Alpha amino acid synthesis. Available at: [Link]

-

Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

-

PubChem. Tetrahydrofuran. National Institutes of Health. Available at: [Link]

-

MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Available at: [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

-

Acantharex. (2022). Watch this before using tetrahydrofuran (THF) | Quick guide. YouTube. Available at: [Link]

-

Wikipedia. Tetrahydrofuran. Available at: [Link]

-

ResearchGate. (2015). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with 13 C-labeled CO2 in DMSO (bottom) and DMF (top). Available at: [Link]

-

Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Available at: [Link]

-

Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst... Available at: [Link]

-

YouTube. (2022). Watch this before using tetrahydrofuran (THF) | Quick guide. Available at: [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

-

Beilstein Journals. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. Available at: [Link]

-

SpectraBase. 3-(N-Tert-butyl-N-benzylamino)benzonitrile - Optional[13C NMR]. Available at: [Link]

-

PubChemLite. Oxolane-3-carbonitrile (C5H7NO). Available at: [Link]

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - Oxolane-3-carbonitrile (C5H7NO) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 3-(BenzylaMino)oxolane-3-carboxylic acid | 1340215-39-5 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 3-(Benzylamino)oxolane-3-carbonitrile (CAS Number 1254809-47-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(benzylamino)oxolane-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The oxolane (tetrahydrofuran) scaffold is a privileged structure in numerous biologically active molecules, and the introduction of an aminonitrile functional group at the 3-position presents a versatile synthon for further chemical elaboration. This document details the physicochemical properties, a proposed synthetic route based on established chemical principles, analytical characterization considerations, and potential applications of this compound. The information herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Significance

3-(Benzylamino)oxolane-3-carbonitrile (CAS No. 1254809-47-6) is a substituted aminonitrile built upon a saturated five-membered oxygen-containing heterocycle. The tetrahydrofuran (THF) ring, also known as an oxolane, is a common structural motif in a multitude of FDA-approved drugs and natural products, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[1][2] The furan ring system and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3]

The α-aminonitrile functionality is a key reactive intermediate, most notably in the Strecker synthesis of amino acids.[4][5] This functional group offers a rich platform for chemical diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The benzylamino group, in particular, can serve as a protecting group or as a pharmacophoric element in its own right, engaging in crucial interactions with biological targets.

Given the prevalence of the tetrahydrofuran scaffold in pharmaceuticals and the synthetic versatility of the α-aminonitrile group, 3-(benzylamino)oxolane-3-carbonitrile represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 3-(benzylamino)oxolane-3-carbonitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 1254809-47-6 | [6] |

| Molecular Formula | C₁₂H₁₄N₂O | [6] |

| Molecular Weight | 202.26 g/mol | [6] |

| Appearance | As per typical Certificate of Analysis | [6] |

| Purity | ≥99% (typical) | [6] |

| Storage | In a well-closed container, protected from light, in a cool and dry place. | [6] |

Proposed Synthesis and Mechanistic Rationale

The logical precursor for this synthesis is 3-oxo-tetrahydrofuran, a known and important intermediate in the manufacturing of pharmaceutically active ingredients.[6]

Synthesis of the Precursor: 3-Oxo-tetrahydrofuran

3-Oxo-tetrahydrofuran can be efficiently prepared via the oxidation of 3-hydroxy-tetrahydrofuran. Modern oxidation methods, such as those employing a catalytic amount of 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) with an oxidant like trichloroisocyanuric acid, offer a mild and environmentally friendly alternative to traditional chromium-based oxidants.[6]

Proposed Strecker Synthesis of 3-(Benzylamino)oxolane-3-carbonitrile

The proposed synthesis proceeds as a one-pot, three-component reaction:

Caption: Proposed Strecker synthesis workflow.

Mechanistic Rationale:

-

Iminium Ion Formation: The reaction is initiated by the condensation of the ketone (3-oxo-tetrahydrofuran) with benzylamine. This typically occurs under mildly acidic conditions to facilitate the dehydration and formation of a reactive iminium ion intermediate.

-

Nucleophilic Attack by Cyanide: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., NaCN, KCN), then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the carbon-carbon bond and introduces the nitrile functionality, yielding the final α-aminonitrile product.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed, self-validating system based on standard organic synthesis techniques for the Strecker reaction.

Caption: Step-by-step experimental workflow.

Causality Behind Experimental Choices:

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents potential side reactions with atmospheric moisture and oxygen.

-

Solvent Choice: Methanol or dichloromethane are common solvents for Strecker reactions, as they are relatively inert and effectively solubilize the reactants.

-

Cooling to 0°C: The initial cooling of the reaction mixture before the addition of the cyanide source helps to control any potential exotherm and ensures a more controlled reaction rate.

-

Monitoring Progress: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are essential for determining the point of reaction completion and ensuring the starting materials have been consumed.

-

Aqueous Work-up: Quenching with a mild base like sodium bicarbonate neutralizes any acidic species and helps to remove water-soluble byproducts during the extraction.

-

Purification: Column chromatography is the standard method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or side products.

Analytical Characterization

The structural elucidation and purity assessment of 3-(benzylamino)oxolane-3-carbonitrile would be achieved through a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the tetrahydrofuran ring, and the amine proton. The chemical shifts and coupling patterns of the tetrahydrofuran ring protons would be particularly informative for confirming the structure. Standard chemical shift tables for similar compounds can be used for initial assignments.[7][8][9]

-

¹³C NMR: The carbon NMR spectrum should reveal the presence of the nitrile carbon (typically in the range of 115-125 ppm), the carbons of the aromatic ring, the benzylic carbon, and the carbons of the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would likely show a molecular ion peak corresponding to the calculated molecular weight of 202.26 g/mol .[10]

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. A sharp, medium-intensity absorption band in the region of 2200-2300 cm⁻¹ is characteristic of a nitrile (C≡N) stretch.[11] Other expected absorptions would include N-H stretching and bending vibrations, C-H stretches (both aromatic and aliphatic), and C-O stretching of the ether linkage in the tetrahydrofuran ring.

Potential Applications in Drug Discovery

While specific biological activity data for 3-(benzylamino)oxolane-3-carbonitrile is not widely published, its structural features suggest several potential applications in medicinal chemistry.

-

Scaffold for Library Synthesis: This compound is an ideal starting point for the synthesis of a diverse library of compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical modification. The benzyl group can be removed via hydrogenolysis to reveal a primary amine, which can then be functionalized with a variety of substituents.

-

Factor Xa Inhibitors: Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[12] The structural similarity of 3-(benzylamino)oxolane-3-carbonitrile to these compounds suggests that it could serve as a valuable intermediate in the synthesis of novel antithrombotic agents.

-

Antiviral Agents: The nucleoside analogue GS-441524, a metabolite of Remdesivir, features a substituted oxolane-carbonitrile moiety and has shown efficacy against feline infectious peritonitis and has been studied for the treatment of COVID-19.[13] This highlights the potential of the oxolane-carbonitrile scaffold in the development of antiviral drugs.

-

General Bioisosteric Replacement: The tetrahydrofuran ring is often used as a bioisostere for other cyclic systems, such as phenyl or cyclopentyl rings, to modulate physicochemical properties like solubility and metabolic stability.[1]

Safety and Handling

Based on the available information from chemical suppliers, 3-(benzylamino)oxolane-3-carbonitrile should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(Benzylamino)oxolane-3-carbonitrile is a synthetically versatile building block with significant potential in the field of drug discovery. Its combination of a privileged tetrahydrofuran scaffold and a readily modifiable aminonitrile functional group makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- Boehringer Ingelheim International GmbH. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2. Google Patents. 2008.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. FNS. 2023. Available from: [Link]

-

GS-441524. Wikipedia. 2023. Available from: [Link]

-

Burness, J. H. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1. 1975. Available from: [Link]

- Godfrey, A. G. et al. Process for making 3-hydroxyalkanelnitriles and conversion of the 3-hydroxyalkanelnitrile to an hydroxyaminoalkane. US6384263B1. Google Patents. 2002.

-

Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Patel, K. et al. Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. 2016. Available from: [Link]

-

Synthesis of tetrahydrofurans. Organic Chemistry Portal. Available from: [Link]

-

Al-Zoubi, R. M. et al. Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. 2023. Available from: [Link]

-

Yadav, J. S. et al. Strecker Amino Acid Synthesis. ResearchGate. 2004. Available from: [Link]

-

Al-Ayed, A. S. et al. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Arabian Journal of Chemistry. 2022. Available from: [Link]

-

Synthesis of Substituted Tetrahydrofurans by [3+2] Cycloadditions. Synfacts. 2008. Available from: [Link]

-

Khalafy, J. et al. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. 2013. Available from: [Link]

-

Okuda, K. et al. 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E. 2012. Available from: [Link]

-

Mekky, A. H. Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. ResearchGate. 2024. Available from: [Link]

- Studer, M. et al. Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. EP1389608A1. Google Patents. 2004.

-

Bernstein, M. P. et al. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series. 1997. Available from: [Link]

-

(3s)-tetrahydrofuran-3-yl {(1s,2r)-3-[{[2-(acetylamino)-1h-benzimidazol-5-yl]sulfonyl}(isobutyl)amino]-1-benzyl-2-hydroxypropyl}carbamate. PubChemLite. Available from: [Link]

-

Wolfe, J. P. Synthesis of Substituted Tetrahydrofurans. ResearchGate. 2008. Available from: [Link]

-

Strecker amino acid synthesis. Wikipedia. 2023. Available from: [Link]

- Compositions and methods related to the production of acrylonitrile. US20160368861A1. Google Patents. 2016.

-

Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. 2022. Available from: [Link]

-

Wolfe, J. P. et al. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews. 2003. Available from: [Link]

- Synthesis of and curing additives for phthalonitriles. US8859712B2. Google Patents. 2014.

-

Professor Dave Explains. Strecker Amino Acid Synthesis. YouTube. 2021. Available from: [Link]

-

Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. Available from: [Link]

-

Organic Letters Ahead of Print. ACS Publications. 2026. Available from: [Link]

-

Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Har. JEOL. Available from: [Link]

-

He, C. et al. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules. 2023. Available from: [Link]

-

Argyropoulos, D. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. 2010. Available from: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. epfl.ch [epfl.ch]

- 10. jeol.com [jeol.com]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 13. GS-441524 - Wikipedia [en.wikipedia.org]

Structure elucidation of 3-(Benzylamino)oxolane-3-carbonitrile

An In-Depth Technical Guide to the Structure Elucidation of 3-(Benzylamino)oxolane-3-carbonitrile

Introduction

3-(Benzylamino)oxolane-3-carbonitrile is a fascinating organic molecule that incorporates several key functional groups: a secondary amine, a nitrile, a benzyl group, and a tetrahydrofuran ring. The core of this molecule is an α-aminonitrile, a class of compounds that are not only structurally interesting but also serve as valuable synthetic intermediates for the preparation of α-amino acids, diamines, and various heterocyclic compounds.[1][2] The elucidation of its structure provides an excellent case study for the application of modern spectroscopic techniques in organic chemistry.

This guide, intended for researchers and professionals in the fields of chemistry and drug development, offers a comprehensive overview of the methodologies and analytical reasoning required to confirm the structure of 3-(Benzylamino)oxolane-3-carbonitrile. We will explore a plausible synthetic route and delve into the interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Proposed Synthesis via Strecker Reaction

Caption: Proposed Synthesis via Strecker Reaction

Experimental Protocol: Synthesis of 3-(Benzylamino)oxolane-3-carbonitrile

-

Reaction Setup: To a solution of 3-oxotetrahydrofuran (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.5 M) at room temperature, add benzylamine (1.0 eq). Stir the mixture for 30 minutes to facilitate the formation of the corresponding iminium intermediate.

-

Cyanation: Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(Benzylamino)oxolane-3-carbonitrile.

A Systematic Approach to Structure Elucidation

The confirmation of the molecular structure of the synthesized product requires a systematic and multi-faceted analytical approach. A combination of spectroscopic techniques is essential to unambiguously determine the connectivity of atoms and the presence of key functional groups. The workflow outlined below represents a standard and reliable process for the structure elucidation of a novel organic compound.

Caption: Workflow for Structure Elucidation

Molecular Structure and Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 3-(Benzylamino)oxolane-3-carbonitrile. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Caption: Structure with Atom Numbering for NMR

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide valuable information about the number of different types of protons and their neighboring environments.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H7-H11) | 7.2-7.4 | Multiplet | 5H |

| Benzyl CH₂ (H6) | ~3.8 | Singlet | 2H |

| THF CH₂ (H2 & H4) | 3.6-4.0 | Multiplet | 4H |

| THF CH₂ (H5) | 2.0-2.4 | Multiplet | 2H |

| Amine N-H | 1.5-2.5 | Broad Singlet | 1H |

-

Aromatic Protons (H7-H11): The five protons on the benzene ring are expected to appear as a multiplet in the aromatic region (7.2-7.4 ppm).

-

Benzyl CH₂ (H6): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet around 3.8 ppm.

-

Tetrahydrofuran Protons (H2, H4, H5): The protons on the tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons adjacent to the oxygen (H2 and H4) will be deshielded and appear further downfield compared to the protons at the 5-position.

-

Amine N-H: The proton on the secondary amine will likely appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C7-C12) | 127-140 |

| Nitrile CN (C5) | 118-125 |

| THF C-O (C2 & C4) | 65-75 |

| Quaternary C (C3) | 55-65 |

| Benzyl CH₂ (C6) | 45-55 |

| THF CH₂ (C5) | 35-45 |

-

Aromatic Carbons (C7-C12): The six carbons of the benzene ring will appear in the typical aromatic region.

-

Nitrile Carbon (C5): The carbon of the nitrile group is expected in the range of 118-125 ppm.

-

Tetrahydrofuran Carbons (C2, C3, C4, C5): The carbons of the tetrahydrofuran ring will have distinct chemical shifts. The carbons bonded to the oxygen (C2 and C4) will be the most deshielded. The quaternary carbon (C3) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C≡N Stretch (nitrile) | 2220-2260 | Medium, sharp |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-O-C Stretch (ether) | 1050-1150 | Strong |

-

N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ is indicative of the secondary amine.

-

C≡N Stretch: A sharp absorption of medium intensity around 2220-2260 cm⁻¹ is a clear indicator of the nitrile functional group.

-

C-O-C Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region will confirm the presence of the ether linkage in the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and gain insights into the fragmentation pattern of the molecule.

| Ion | Predicted m/z | Comment |

| [M+H]⁺ | 217.1339 | Molecular ion (protonated) |

| [M-HCN]⁺ | 190.1176 | Loss of hydrogen cyanide |

| [C₇H₇]⁺ | 91.0543 | Tropylium ion (benzyl fragment) |

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at an m/z value corresponding to the molecular formula C₁₂H₁₄N₂O + H⁺.

-

Fragmentation: A common fragmentation pathway for amines is α-cleavage.[6][7] In this molecule, fragmentation could lead to the loss of the benzyl group or other characteristic fragments. The formation of the tropylium ion (m/z 91) is a very common feature for compounds containing a benzyl group.

Standard Operating Procedures for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8][9][10][11][12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[13] Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 100-200 mg) using an agate mortar and pestle.[14][15] Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[16] A background spectrum of air should be recorded prior to the sample measurement.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[17][18]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent system for ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.[19]

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer.[20][21][22] Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.[23] Compare the observed masses with the calculated exact masses for the proposed structure and its fragments.

Conclusion

The structural elucidation of 3-(Benzylamino)oxolane-3-carbonitrile is a comprehensive exercise that relies on the synergistic application of synthesis and various spectroscopic techniques. By proposing a logical synthetic pathway and systematically analyzing the predicted NMR, IR, and MS data, a high degree of confidence in the assigned structure can be achieved. This guide provides a robust framework for researchers and scientists to approach the characterization of novel organic molecules, emphasizing the importance of a methodical and evidence-based approach to structure determination.

References

-

Baeza, A., Nájera, C., & Sansano, J. M. (2007). Synthesis of α-Aminonitriles from Ketones, Amines, and Diethylaluminum Cyanide. Synthesis, 2007(08), 1230-1234. [Link]

-

Chavan, S. P., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC, 2011, 1-7. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Reddy, G. S., et al. (2025). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Physics LibreTexts. [Link]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 23, 2026, from [Link]

-

Chertkov, V. A., et al. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022, September 5). IR Sample Preparation: A Practical Guide. [Link]

-

Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

K, K. W. C., & L, L. T. K. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

-

Nikolova, P., & Yordanov, N. (2001). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Chavan, S. P., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved January 23, 2026, from [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. [Link]

-

CABI Digital Library. (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023). Electrospray ionization. In Wikipedia. [Link]

-

Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]

-

Shishkina, O. V., et al. (2022). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Journal "Functional Materials". [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

-

Al-Amiery, A. A., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12(1290). [Link]

-

University of Arizona. (n.d.). Electrospray Ionization (ESI). Retrieved January 23, 2026, from [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]

-

Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). In Wikipedia. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Orfanoudaki, M., et al. (2025). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 23, 2026, from [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. organomation.com [organomation.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. phys.libretexts.org [phys.libretexts.org]

- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 22. chem.umd.edu [chem.umd.edu]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(Benzylamino)oxolane-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-(benzylamino)oxolane-3-carbonitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical identity, plausible synthetic routes, and its emerging role as a building block for novel therapeutic agents.

Chemical Identity and Nomenclature

1.1 IUPAC Name and Synonyms

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-(benzylamino)tetrahydrofuran-3-carbonitrile .

This nomenclature clearly defines the molecular structure: a central tetrahydrofuran (also known as oxolane) ring, substituted at the 3-position with both a benzylamino group and a nitrile group.

Commonly encountered synonyms in chemical databases and commercial listings include:

-

3-(Benzylamino)oxolane-3-carbonitrile

-

3-(Benzylamino)tetrahydro-3-furancarbonitrile

1.2 Chemical Structure and Properties

The structural formula and key chemical properties of 3-(benzylamino)oxolane-3-carbonitrile are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1254809-47-6 | |

| Molecular Formula | C₁₂H₁₄N₂O | |

| Molecular Weight | 202.26 g/mol | |

| Appearance | Typically a solid (further purification may be required) | |

| Purity | Commercially available up to 99% min |

Table 1: Key Chemical Properties of 3-(Benzylamino)oxolane-3-carbonitrile

Plausible Synthetic Pathways

2.1 Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from 3-oxotetrahydrofuran, benzylamine, and a cyanide source.

Caption: Retrosynthetic analysis of 3-(benzylamino)oxolane-3-carbonitrile.

2.2 Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Formation of the Iminium Intermediate

-

To a stirred solution of 3-oxotetrahydrofuran (1.0 eq) in a suitable aprotic solvent (e.g., methanol or ethanol) at 0 °C, add benzylamine (1.0 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyanide Addition (Strecker Reaction)

-

Cool the reaction mixture containing the iminium intermediate to 0 °C.

-

Carefully add a solution of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq), in water or a polar aprotic solvent. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the iminium intermediate.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-(benzylamino)oxolane-3-carbonitrile.

Caption: Proposed two-step synthesis of 3-(benzylamino)oxolane-3-carbonitrile.

Analytical Characterization (Expected)

While specific spectral data for this compound is not publicly available, the following are the expected characteristic signals based on its structure.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.2-7.4 ppm.

-

The benzylic methylene protons (-CH₂-Ph) would likely appear as a singlet or a pair of doublets around δ 3.8-4.2 ppm.

-

The protons of the tetrahydrofuran ring would exhibit complex multiplets in the aliphatic region (δ 2.0-4.5 ppm).

-

A broad singlet corresponding to the amine proton (N-H) may be observed, and its chemical shift would be concentration and solvent dependent.

-

-

¹³C NMR:

-

The carbon of the nitrile group (-C≡N) would be found in the range of δ 115-125 ppm.

-

Aromatic carbons of the benzyl group would appear between δ 127-140 ppm.

-

The benzylic methylene carbon would be expected around δ 50-55 ppm.

-

The carbons of the tetrahydrofuran ring would resonate in the aliphatic region (δ 30-75 ppm).

-

3.2 Infrared (IR) Spectroscopy

-

A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

-

N-H stretching vibration of the secondary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C-O-C stretching of the tetrahydrofuran ring around 1050-1150 cm⁻¹.

3.3 Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 202.26). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the tetrahydrofuran ring.

Applications in Drug Development

3-(Benzylamino)oxolane-3-carbonitrile is primarily utilized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of multiple functional groups—a secondary amine, a nitrile, and a tetrahydrofuran ring—makes it a versatile scaffold for chemical modification.

4.1 Role as a Pharmaceutical Intermediate

The tetrahydrofuran moiety is a common structural motif in many biologically active compounds due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The amino and nitrile groups provide reactive handles for further chemical elaboration, allowing for the construction of diverse molecular libraries for drug screening.

4.2 Potential Therapeutic Areas

While the direct pharmacological profile of 3-(benzylamino)oxolane-3-carbonitrile is not documented, its structural analogues are found in compounds targeting a range of therapeutic areas, including:

-

Neurological Disorders: The tetrahydrofuran core is present in various central nervous system (CNS) active agents.

-

Oncology: The nitrile group is a key pharmacophore in several kinase inhibitors and other anti-cancer drugs.

-

Infectious Diseases: Substituted aminotetrahydrofurans have been explored for their antiviral and antibacterial properties.

The synthesis of novel derivatives from this intermediate could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(benzylamino)oxolane-3-carbonitrile.

-

Hazard Statements: Based on its chemical structure, potential hazards may include skin, eye, and respiratory irritation. The nitrile group can be a source of toxicity.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

3-(Benzylamino)oxolane-3-carbonitrile is a valuable chemical entity for medicinal chemists and drug development professionals. Its versatile structure provides a foundation for the synthesis of a wide array of novel compounds with therapeutic potential. While detailed experimental data is currently limited in the public domain, the logical synthetic pathways and expected analytical characteristics outlined in this guide provide a solid framework for its use in research and development. As the demand for innovative drug candidates continues to grow, the importance of such key intermediates in the drug discovery pipeline cannot be overstated.

References

Discovery and origin of aminotetrahydrofuran derivatives

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Aminotetrahydrofuran Derivatives

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to form key hydrogen bonds, coupled with favorable metabolic stability and conformational rigidity, makes it an attractive structural element for drug design. The introduction of an amino group to this core creates the aminotetrahydrofuran (A-THF) framework, a versatile building block that has seen a surge in interest, particularly in the development of enzyme inhibitors. This guide provides a comprehensive overview of the discovery and evolution of A-THF derivatives, with a focused exploration of their synthesis and application as potent and selective inhibitors of coagulation Factor XIa (FXIa), a high-interest target for antithrombotic therapies. We will delve into the causal-driven synthetic strategies, stereochemical considerations, and the structure-activity relationships that underpin their therapeutic potential.

The Emergence of the Aminotetrahydrofuran Scaffold in Drug Discovery

The tetrahydrofuran ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties. Unlike its aromatic counterpart, furan, the saturated THF ring adopts a non-planar, puckered conformation (envelope or twist) which allows for the precise spatial orientation of substituents. This conformational constraint is critical for achieving high-affinity interactions with biological targets. Furthermore, the ring oxygen acts as a potent hydrogen bond acceptor, enhancing aqueous solubility and target engagement without introducing excessive lipophilicity.

The incorporation of an amino group transforms the THF scaffold into a chiral aminol, a structure ripe for further functionalization. The position and stereochemistry of this amino group are paramount, dictating the vectoral projection of appended pharmacophores. The discovery that specific stereoisomers of A-THF derivatives could serve as highly selective inhibitors for therapeutic targets like Factor XIa marked a significant advancement, shifting the focus toward developing robust and stereocontrolled synthetic methodologies to access these valuable compounds.

Case Study: Aminotetrahydrofuran Derivatives as Factor XIa Inhibitors

The coagulation cascade is a complex series of enzymatic activations culminating in the formation of a fibrin clot. While essential for hemostasis, its dysregulation can lead to thrombosis. Factor XIa (FXIa) is a serine protease that plays a key role in the amplification of thrombin generation. Inhibition of FXIa is a compelling strategy for developing anticoagulants that prevent thrombosis without significantly impacting hemostasis, thereby reducing the bleeding risks associated with traditional therapies like warfarin or direct thrombin inhibitors.

Initial high-throughput screening campaigns identified hit compounds that, while potent, often suffered from poor selectivity and pharmacokinetic properties. This led researchers to explore more rigid, three-dimensional scaffolds to improve target engagement and physicochemical profiles. The A-THF core emerged as a promising candidate. A key breakthrough was the discovery that a central (2S,3S)-3-aminotetrahydrofuran scaffold could be used to effectively mimic a key binding motif, leading to the development of potent and selective FXIa inhibitors.

Mechanism of Inhibition and Structure-Activity Relationship (SAR)

The A-THF core in these inhibitors typically serves as a central scaffold from which substituents are projected to interact with specific pockets of the FXIa active site. The general structure involves an amide linkage to the amino group, with other substituents on the THF ring providing additional interactions.

-

The Amino Group: Forms a crucial hydrogen bond with the backbone carbonyl of Gly219 in the S1' pocket of FXIa.

-

Substituents: Aromatic or heteroaromatic groups attached via the amide bond often occupy the S1 pocket, while other groups can be tailored to interact with the S2 and S3 pockets, enhancing both potency and selectivity.

The stereochemistry of the A-THF core is critical for efficacy. The (2S,3S) and (2R,3R) diastereomers have been shown to be particularly effective, as they orient the substituents in a conformation that is pre-organized for optimal binding within the enzyme's active site.

Logical Workflow: From Target to Lead Compound

Caption: From target identification to a lead compound.

Core Synthetic Strategies: Accessing Chiral Aminotetrahydrofurans

The primary challenge in synthesizing A-THF derivatives lies in controlling the stereochemistry at multiple centers. Numerous strategies have been developed, often starting from chiral pool materials or employing asymmetric catalysis. A widely adopted and effective approach involves the diastereoselective reduction of a cyclic N-acyliminium ion precursor.

Key Synthetic Workflow: Diastereoselective Reductive Amination

This methodology provides excellent control over the relative stereochemistry of the C2 and C3 positions, yielding the desired cis or trans products depending on the choice of reagents and substrates. The following protocol outlines a general, yet robust, procedure for obtaining a key A-THF intermediate.

Experimental Protocol: Synthesis of a (2S,3S)-3-Aminotetrahydrofuran Intermediate

Rationale: This protocol employs a substrate-controlled diastereoselective reduction. The bulky protecting group on the hydroxyl moiety directs the hydride delivery from the less hindered face of the N-acyliminium ion, leading to the formation of the desired cis product with high selectivity.

Step 1: Synthesis of the Lactol Precursor

-

To a solution of the corresponding γ-lactone (1.0 eq) in anhydrous toluene (0.2 M) at -78 °C under an argon atmosphere, add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M in hexanes) dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol, which is used directly in the next step.

Step 2: Formation and Reduction of the N-Acyliminium Ion

-

Dissolve the crude lactol (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 eq) in anhydrous dichloromethane (0.2 M) at 0 °C.

-

Add triethylsilane (2.0 eq) to the solution, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq).

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired protected aminotetrahydrofuran.

Step 3: Deprotection

-

The final deprotection step (e.g., hydrogenolysis to remove a benzyl-type protecting group) is carried out under standard conditions to yield the free aminotetrahydrofuran core.

Visualizing the Synthetic Pathway

Spectroscopic and Synthetic Elucidation of 3-(Benzylamino)oxolane-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of the synthesis and spectroscopic characterization of the novel compound, 3-(Benzylamino)oxolane-3-carbonitrile. This molecule, possessing a unique scaffold combining a substituted tetrahydrofuran ring with a benzylamine moiety, presents potential for exploration in various drug discovery programs. The following sections detail a robust synthetic protocol and a comprehensive analysis of its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

The strategic incorporation of constrained ring systems and key pharmacophoric elements is a cornerstone of modern medicinal chemistry. 3-(Benzylamino)oxolane-3-carbonitrile is a compound of interest due to its hybrid structure, which may allow for specific interactions with biological targets. The tetrahydrofuran ring offers a degree of conformational rigidity, while the benzylamino group can participate in various non-covalent interactions, and the nitrile group can act as a hydrogen bond acceptor or be further elaborated chemically. This guide serves as a practical resource for researchers aiming to synthesize and unequivocally characterize this compound.

Synthesis of 3-(Benzylamino)oxolane-3-carbonitrile via Strecker Reaction

The synthesis of α-aminonitriles is classically achieved through the Strecker reaction, a robust and versatile three-component condensation.[1][2][3] This methodology was selected for the preparation of 3-(Benzylamino)oxolane-3-carbonitrile due to its efficiency and the ready availability of the starting materials. The reaction proceeds via the formation of an iminium ion from the condensation of a ketone and an amine, which is then attacked by a cyanide nucleophile.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is provided below:

Step 1: Iminium Ion Formation

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxotetrahydrofuran (1.0 eq) and benzylamine (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

Step 2: Cyanation

-

To the reaction mixture containing the iminium ion, add a cyanide source such as trimethylsilyl cyanide (TMSCN) (1.2 eq) or an aqueous solution of potassium cyanide (KCN) (1.2 eq).

-